3-Ethyl-2,5-dimethylpyrazine
Overview
Description
3-Ethyl-2,5-dimethylpyrazine is an organic compound belonging to the pyrazine family. It is characterized by its heterocyclic aromatic structure with two nitrogen atoms at positions 1 and 4 of the six-membered ring. This compound is known for its distinct odor, often described as nutty or roasted, and is commonly found in various food products such as coffee, chocolate, and roasted nuts .
Mechanism of Action
Target of Action
3-Ethyl-2,5-dimethylpyrazine (EDMP) is a pyrazine compound that is typically formed from amino acids and sugars in chemical reactions such as the Maillard reaction . It is found in nature, especially in foods such as coffee, chocolate, soybeans, and thermally processed foods . It also acts as a chemical transmitter in living organisms .
Mode of Action
EDMP is synthesized chemoenzymatically from L-threonine (L-Thr) via the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde . Aminoacetone is supplied by L-threonine 3-dehydrogenase using L-Thr as a substrate via 2-amino-3-ketobutyrate . Acetaldehyde is supplied by 2-amino-3-ketobutyrate CoA ligase bearing threonine aldolase activity from L-Thr when CoA was at low concentrations .
Biochemical Pathways
The biochemical pathway involved in the synthesis of EDMP starts with L-Thr, which is converted into aminoacetone by L-threonine 3-dehydrogenase . The aminoacetone then reacts with acetaldehyde, supplied by 2-amino-3-ketobutyrate CoA ligase, to form EDMP .
Pharmacokinetics
Its metabolism and excretion would be expected to occur primarily in the liver and kidneys, respectively .
Result of Action
It is known that pyrazine analogs, including edmp, are highly present in wolf urine and induce fear-related responses in deer, rats, and mice . They also act as trail and alarm pheromones in leaf-cutter ants .
Action Environment
The action of EDMP is influenced by environmental factors. For instance, the rate of EDMP production suggests that the reaction intermediate is stable for a certain time, and a moderate reaction temperature is important for the synthesis of EDMP . Furthermore, the yield of EDMP was increased up to 20.2% when the precursor was supplied from L-Thr by these enzymes .
Biochemical Analysis
Biochemical Properties
3-Ethyl-2,5-dimethylpyrazine can be produced from L-Threonine by a simple bacterial operon . It is synthesized chemoenzymatically from L-Threonine via the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde . Aminoacetone is supplied by L-threonine 3-dehydrogenase using L-Thr as a substrate via 2-amino-3-ketobutyrate . Acetaldehyde is supplied by 2-amino-3-ketobutyrate CoA ligase bearing threonine aldolase activity from L-Thr when CoA was at low concentrations .
Cellular Effects
It is known that pyrazine analogs are highly present in wolf urine and induce fear-related responses in deer, rats, and mice . They also act as trail and alarm pheromones in leaf-cutter ants .
Molecular Mechanism
The molecular mechanism of this compound involves its synthesis from L-Threonine via the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde . This process is facilitated by the enzymes L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase .
Temporal Effects in Laboratory Settings
The rate of this compound production suggests that the reaction intermediate is stable for a certain time, and moderate reaction temperature is important for its synthesis . When the precursor was supplied from L-Thr by these enzymes, the yield of this compound was increased up to 20.2% .
Metabolic Pathways
This compound is involved in the metabolic pathway that includes L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase . These enzymes facilitate the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde to produce this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-2,5-dimethylpyrazine can be synthesized through several methods. One common approach involves the condensation of aminoacetone with acetaldehyde, followed by cyclization and oxidation . Another method includes the interaction of acrolein and ammonia when heated in glycerol in the presence of ammonium salts .
Industrial Production Methods: In industrial settings, this compound is often produced via the Maillard reaction, which involves the reaction of amino acids with reducing sugars under controlled heating conditions . This method is widely used due to its efficiency and the ability to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2,5-dimethylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrazines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazines.
Substitution: Halogenated, nitrated, or sulfonated pyrazines.
Scientific Research Applications
3-Ethyl-2,5-dimethylpyrazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,5-Dimethylpyrazine
- 2-Ethyl-3,5-dimethylpyrazine
- 2,3,5-Trimethylpyrazine
Comparison: 3-Ethyl-2,5-dimethylpyrazine is unique due to its specific substitution pattern, which imparts distinct olfactory properties compared to other pyrazines. For instance, while 2,5-dimethylpyrazine has a similar nutty aroma, the presence of the ethyl group in this compound enhances its intensity and complexity . Additionally, its synthesis and applications may vary slightly due to differences in reactivity and stability .
Properties
IUPAC Name |
3-ethyl-2,5-dimethylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-4-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMWOHBXYIZFPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065423 | |
Record name | 2,5-Dimethyl-3-ethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13360-65-1, 27043-05-6 | |
Record name | 3-Ethyl-2,5-dimethylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13360-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-3,6-dimethylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 3-ethyl-2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Dimethyl-3-ethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-2,5-dimethylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYL-3,6-DIMETHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2FB13VLOG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Ethyl-3,(5 or 6)-dimethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032276 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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